molecular formula C18H22FN3O B2451106 3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one CAS No. 2415519-64-9

3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one

Cat. No.: B2451106
CAS No.: 2415519-64-9
M. Wt: 315.392
InChI Key: IGWDSUQHJRATGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one is a synthetic organic compound with the molecular formula C18H22FN3O

Preparation Methods

The synthesis of 3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors . The quinazolinone core is typically formed through condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones .

Chemical Reactions Analysis

3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar biological activities.

    Quinazolinone derivatives: These compounds have the quinazolinone core and are known for their diverse pharmacological properties.

    Fluorinated compounds: The presence of a fluorine atom in these compounds often enhances their biological activity and stability.

Properties

IUPAC Name

3-[(1-but-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c1-2-3-8-21-9-6-14(7-10-21)12-22-13-20-17-11-15(19)4-5-16(17)18(22)23/h2,4-5,11,13-14H,1,3,6-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWDSUQHJRATGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.